PYR-GLU-ASP-SER-GLY-OH Proliferation Control Pentapeptide
PYR-GLU-ASP-SER-GLY-OH (CAS 106678-69-7), also designated as epidermal pentapeptide (EPP), epidermal mitosis-inhibiting pentapeptide, or pGlu-Glu-Asp-Ser-GlyOH, is an endogenous regulatory pentapeptide originally isolated from mouse skin extracts [1]. The peptide consists of the amino acid sequence pyroglutamyl-glutamyl-aspartyl-seryl-glycine, with an N-terminal pyroglutamate (pGlu) residue [2]. The molecular formula is C19H27N5O12 with a molecular weight of 517.44 g/mol . EPP functions as a physiological inhibitor of epidermal cell proliferation, reversibly suppressing mitotic activity in epidermal keratinocytes both in vivo and in vitro [3]. Unlike synthetic growth factor peptides or immunomodulatory agents, EPP represents an endogenous tissue-specific regulatory signal involved in epidermal homeostasis.
Endogenous epidermal chalone mimic for keratinocyte proliferation / differentiation studies
Requires picomolar to low nanomolar concentration range in in vivo and primary culture models
Biphasic dose-response research tool (inhibition vs. stimulation concentration windows)
[1] Reichelt KL, Elgjo K, Edminson PD. Isolation and structure of an epidermal mitosis inhibiting pentapeptide. Biochem Biophys Res Commun. 1987;146(3):1493-1501. View Source
[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 129388, Epidermal pentapeptide. View Source
Why Generic Substitution Fails for PYR-GLU-ASP-SER-GLY-OH
Substitution of PYR-GLU-ASP-SER-GLY-OH with other pentapeptides—even those sharing a pyroglutamyl N-terminus—cannot be assumed to yield equivalent biological outcomes. EPP belongs to a class of growth-inhibitory peptides characterized by an N-terminal pyroglutamate residue that confers resistance to aminopeptidase degradation; however, the specific amino acid sequence (pGlu-Glu-Asp-Ser-Gly) determines its tissue-specific epidermal regulatory activity [1]. This peptide was identified as the active component of epidermal chalone, a physiological inhibitor that maintains epidermal homeostasis through reversible, dose-dependent modulation of keratinocyte proliferation [2]. Unlike synthetic immunomodulatory pentapeptides (e.g., thymopentin, Arg-Lys-Asp-Val-Tyr) that act via T-cell receptor pathways, EPP directly targets epidermal cell cycle regulation. Furthermore, EPP exhibits a biphasic concentration-response profile—inhibitory at picomolar doses but stimulatory at higher concentrations [3]—a property not shared by structurally unrelated pentapeptides. The following quantitative evidence demonstrates that sequence identity, N-terminal modification, and concentration-dependent functional inversion are non-negotiable requirements for replicating EPP's biological activity.
N-terminal pyroglutamate (pGlu) is required for aminopeptidase resistance; sequence-identical peptides without pGlu may undergo rapid degradation and loss of activity.
The exact pGlu-Glu-Asp-Ser-Gly sequence determines tissue-specific epidermal regulation; structurally similar pentapeptides (e.g., thymopentin) target different signaling pathways and do not replicate chalone-like biphasic responses.
Concentration-dependent functional inversion (inhibitory at picomolar/low topical % vs. stimulatory at higher %) is unique to this peptide; generic pentapeptides or antiproliferative agents do not exhibit this biphasic switch.
[1] Saito S, Ohki K, Sakura N, Hashimoto T. Hydrolytic cleavage of pyroglutamyl-peptide bond. II. Effects of amino acid residue neighboring the pGlu moiety. Biol Pharm Bull. 1996;19(5):768-770. View Source
[2] Elgjo K, Reichelt KL. Beta-receptor blockade by propranolol modifies the effect of the inhibitory, endogenous epidermal pentapeptide on epidermal cell flux at the G2-M transition but not at the G1-S transition. Epith Cell Biol. 1994;3(1):32-37. View Source
[3] Elgjo K, Reichelt KL, Clausen OPF, de Angelis P. Mouse epidermal cell renewal after topical treatment with different concentrations of the epidermal peptide pyroGlu-Glu-Asp-Ser-GlyOH. Virchows Arch B Cell Pathol. 1990;59(1):245-251. View Source
PYR-GLU-ASP-SER-GLY-OH: Quantitative Evidence
In Vivo Epidermal Mitotic Inhibition
PYR-GLU-ASP-SER-GLY-OH inhibits epidermal mitosis at picomolar doses when administered intraperitoneally to hairless mice, demonstrating potency orders of magnitude higher than typical small-molecule cell cycle inhibitors. The inhibition is reversible and follows a curvilinear dose-response pattern [1].
The picomolar potency enables physiological-range dosing in mechanistic studies without off-target cytotoxicity observed with pharmacological inhibitors.
Keratinocyte proliferationCell cycle regulationIn vivo pharmacology
[1] Bramucci M, Miano A, Quassinti L, Murri O, Amici D. Synthesis and characterization of tetramethylrhodaminethiocarbamoyl-(Glu1)–epidermal mitosis-inhibiting pentapeptide. Regul Pept. 2001;102(2-3):111-117. View Source
Concentration-Dependent Functional Inversion
A single topical application of PYR-GLU-ASP-SER-GLY-OH produces concentration-dependent opposite effects: 0.004% and 0.02% (wt/wt) doses inhibit epidermal cell proliferation over a 10-day period, whereas a 0.25% dose stimulates proliferation [1]. This biphasic response is a distinctive signature of the endogenous chalone system and is not observed with synthetic growth factor peptides.
Epidermal cell proliferation response by topical concentration
Target Compound Data
0.004% and 0.02%: Inhibition; 0.25%: Stimulation
Comparator Or Baseline
Vehicle control (water-miscible cream without peptide) = baseline proliferation
Quantified Difference
Qualitative inversion from inhibition to stimulation between 0.02% and 0.25%
Conditions
Hairless mouse back skin; single topical application; DNA synthesis and G2-M flux measured over 10 days
Why This Matters
Researchers must select the appropriate concentration for their specific experimental endpoint—inhibition vs. stimulation—making precise procurement of correctly formulated material essential.
[1] Elgjo K, Reichelt KL, Clausen OPF, de Angelis P. Mouse epidermal cell renewal after topical treatment with different concentrations of the epidermal peptide pyroGlu-Glu-Asp-Ser-GlyOH. Virchows Arch B Cell Pathol. 1990;59(1):245-251. View Source
UVB-Induced Hyperproliferation Suppression
In a model of UVB-induced epidermal hyperproliferation (erythemic dose), topical treatment with 0.02% PYR-GLU-ASP-SER-GLY-OH cream immediately after irradiation produced partial inhibition of the stimulated proliferative response. The 0.005% concentration produced mixed inhibitory and stimulatory effects, confirming the narrow therapeutic window [1].
UVB-irradiated, vehicle-treated control = sustained hyperproliferation starting 18 h post-irradiation
Quantified Difference
Qualitative: 0.02% EPP reduces hyperproliferation relative to vehicle control
Conditions
Hairless mice; erythemic UVB dose; topical application immediately post-exposure; G2-M flux and ³H-thymidine incorporation measured 18-54 h post-treatment
Why This Matters
Demonstrates efficacy in pathologically relevant hyperproliferative states, distinguishing this peptide from general antiproliferative agents that lack stimulus-specific modulation.
UV radiationHyperproliferationPhotobiology
[1] Elgjo K, Reichelt KL. UVB-induced epidermal hyperproliferation is modified by a single, topical treatment with a mitosis inhibitory epidermal pentapeptide. J Invest Dermatol. 1990;94(2):245-249. View Source
Substrate-Dependent Cell Adhesion Modulation
PYR-GLU-ASP-SER-GLY-OH modulates adhesion of human tumor keratinocyte lines (KB and A431) across a concentration range of 10⁻¹² to 10⁻⁶ M, with the direction of effect depending on the substrate. On plastic or collagen, attachment is suppressed at high concentrations and stimulated at low concentrations; on fibrinogen, the opposite pattern occurs [1].
Cell Adhesion ModulationClass-level inference
10⁻¹²–10⁻⁶ M: Suppression at high conc. on plastic/collagen; stimulation on fibrinogen (opposite pattern)
10⁻¹²–10⁻⁶ M: Suppression at high concentration on plastic/collagen; stimulation at low concentration; opposite on fibrinogen
Comparator Or Baseline
Untreated control cells = baseline adhesion (no peptide comparator data available)
Quantified Difference
Concentration range spanning six orders of magnitude; directionality reversed by substrate type
Conditions
KB and A431 human epidermoid carcinoma lines; uncoated plastic, fibrinogen-coated, or collagen type I-coated substrates
Why This Matters
The substrate-dependent biphasic adhesion modulation is a unique functional signature not described for other pentapeptides, enabling studies of context-dependent integrin and ECM signaling.
Cell adhesionTumor biologyIntegrin signaling
[1] Elgjo K, Reichelt KL. Modulation of KB and A431 cell adhesion by epidermal growth inhibitory pentapeptide. Virchows Arch B Cell Pathol. 1992;62(1):353-356. View Source
pGlu-Mediated Protease Resistance
The N-terminal pyroglutamate (pGlu) residue in PYR-GLU-ASP-SER-GLY-OH confers resistance to aminopeptidase-mediated degradation—a structural feature shared among endogenous growth-inhibitory peptides. The half-life of the pGlu-X peptide bond depends on the neighboring amino acid; bulky and sterically hindered residues favor stability against ring-opening hydrolysis [1].
pGlu Protease ResistanceClass-level inference
N-terminal pyroglutamate blocks aminopeptidase cleavage; stability rank: Pro > Arg, Lys, Ile > His (model peptides)
pGlu modification essential for maintaining bioactivity; non-pGlu analogs subject to rapid inactivation.
In vitro hydrolysis studies; class-level extrapolation.
Non-pGlu N-terminal peptides: Susceptible to rapid aminopeptidase degradation
Quantified Difference
Rank order of half-lives for model pGlu-X peptides: Pro > Arg, Lys, Ile > His (class-level inference)
Conditions
In vitro hydrolysis studies; pGlu-X peptide bond cleavage measured in model systems
Why This Matters
The pGlu modification is essential for in vivo and in vitro bioactivity; peptides lacking this N-terminal protection undergo rapid inactivation, making sequence-identical analogs without pGlu functionally non-equivalent.
[1] Saito S, Ohki K, Sakura N, Hashimoto T. Hydrolytic cleavage of pyroglutamyl-peptide bond. II. Effects of amino acid residue neighboring the pGlu moiety. Biol Pharm Bull. 1996;19(5):768-770. View Source
Enhanced Terminal Differentiation
In primary cultures of mouse epidermal keratinocytes, PYR-GLU-ASP-SER-GLY-OH not only inhibits mitotic activity but also enhances terminal differentiation, shifting the balance between proliferating and differentiating cell subpopulations [1]. This dual effect—proliferation suppression coupled with differentiation promotion—is characteristic of epidermal chalone activity and is not replicated by general antiproliferative agents.
General antiproliferative agents (e.g., mitomycin C, hydroxyurea): Inhibit proliferation without inducing differentiation
Quantified Difference
Qualitative: Differentiation enhancement vs. no differentiation effect (class-level inference)
Conditions
Primary cultures of mouse epidermal keratinocytes; morphological and kinetic assessment of differentiation
Why This Matters
The combination of proliferation inhibition and differentiation enhancement makes EPP uniquely suited for epidermal homeostasis research, where maintaining tissue architecture is critical.
Use PYR-GLU-ASP-SER-GLY-OH at picomolar concentrations (25–75 × 10⁻¹¹ mol range) in hairless mouse models or primary keratinocyte cultures to investigate physiological feedback inhibition of epidermal proliferation. The peptide's reversible, curvilinear inhibition pattern makes it suitable for studying endogenous growth control mechanisms without the confounding cytotoxicity of pharmacological inhibitors [1]. Procurement consideration: Ensure purity ≥95% (HPLC) to maintain precise picomolar dosing accuracy.
Biphasic Dose-Response in Topical Formulations
Exploit the concentration-dependent functional inversion property—inhibition at 0.02% topical application versus stimulation at 0.25%—to calibrate formulation strength for desired biological outcomes. This biphasic response is essential for studies investigating the transition between growth suppression and growth promotion in epidermal tissue [2]. Procurement consideration: Request analytical documentation confirming peptide content accuracy for reproducible dose-response experiments.
UVB-Induced Hyperproliferation Research
Apply 0.02% PYR-GLU-ASP-SER-GLY-OH cream immediately following erythemic UVB exposure to evaluate modulation of radiation-induced epidermal hyperproliferation. This model enables assessment of endogenous regulatory peptides in pathological proliferation states relevant to photocarcinogenesis and skin barrier recovery [3]. Procurement consideration: Verify formulation-compatible grade; lyophilized powder allows custom cream preparation.
Cell Adhesion & ECM Signaling Studies
Employ PYR-GLU-ASP-SER-GLY-OH at concentrations spanning 10⁻¹² to 10⁻⁶ M in human keratinocyte lines (KB, A431) to investigate context-dependent modulation of cell-substrate adhesion. The opposite adhesion responses on collagen versus fibrinogen substrates provide a unique tool for dissecting integrin-mediated signaling pathways [4]. Procurement consideration: Select high-purity (>98%) material to avoid confounding effects from trace impurities at sub-nanomolar concentrations.
Validate modulation of radiation-induced epidermal response; formulation compatibility check
Cell Adhesion & ECM Signaling Studies
Substrate-dependent adhesion modulation across 10⁻¹²–10⁻⁶ M range
Dissect integrin-mediated signaling using collagen vs. fibrinogen substrates; high-purity material required
[1] Bramucci M, Miano A, Quassinti L, Murri O, Amici D. Synthesis and characterization of tetramethylrhodaminethiocarbamoyl-(Glu1)–epidermal mitosis-inhibiting pentapeptide. Regul Pept. 2001;102(2-3):111-117. View Source
[2] Elgjo K, Reichelt KL, Clausen OPF, de Angelis P. Mouse epidermal cell renewal after topical treatment with different concentrations of the epidermal peptide pyroGlu-Glu-Asp-Ser-GlyOH. Virchows Arch B Cell Pathol. 1990;59(1):245-251. View Source
[3] Elgjo K, Reichelt KL. UVB-induced epidermal hyperproliferation is modified by a single, topical treatment with a mitosis inhibitory epidermal pentapeptide. J Invest Dermatol. 1990;94(2):245-249. View Source
[4] Elgjo K, Reichelt KL. Modulation of KB and A431 cell adhesion by epidermal growth inhibitory pentapeptide. Virchows Arch B Cell Pathol. 1992;62(1):353-356. View Source
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